molecular formula C10H9FN2OS B14915145 2-[(Z)-4-Fluoro-phenylimino]-3-methyl-thiazolidin-4-one

2-[(Z)-4-Fluoro-phenylimino]-3-methyl-thiazolidin-4-one

Katalognummer: B14915145
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: IPFCMDRWEZKXPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Z)-4-Fluoro-phenylimino]-3-methyl-thiazolidin-4-one is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential pharmacological properties and diverse applications in various fields of science, including medicinal chemistry and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Z)-4-Fluoro-phenylimino]-3-methyl-thiazolidin-4-one typically involves the reaction of 4-fluoroaniline with 3-methyl-2-thioxothiazolidin-4-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 2-[(Z)-4-Fluoro-phenylimino]-3-methyl-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-[(Z)-4-Fluoro-phenylimino]-3-methyl-thiazolidin-4-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(Z)-4-Fluoro-phenylimino]-3-methyl-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

    Thiazolidine: A five-membered ring containing sulfur and nitrogen, similar to the core structure of 2-[(Z)-4-Fluoro-phenylimino]-3-methyl-thiazolidin-4-one.

    Thiazolidin-4-one: Another derivative with similar structural features but different substituents.

    4-Fluoroaniline: The starting material for the synthesis of the compound.

Uniqueness: this compound is unique due to the presence of the fluorine atom on the phenyl ring and the specific imine configuration. These features contribute to its distinct chemical reactivity and biological activity compared to other thiazolidine derivatives .

Eigenschaften

Molekularformel

C10H9FN2OS

Molekulargewicht

224.26 g/mol

IUPAC-Name

2-(4-fluorophenyl)imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H9FN2OS/c1-13-9(14)6-15-10(13)12-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3

InChI-Schlüssel

IPFCMDRWEZKXPZ-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)CSC1=NC2=CC=C(C=C2)F

Löslichkeit

28.7 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.